molecular formula C11H14O2 B8394647 2-(2-Methoxyethyl)-6-methylbenzaldehyd

2-(2-Methoxyethyl)-6-methylbenzaldehyd

Cat. No. B8394647
M. Wt: 178.23 g/mol
InChI Key: MBSHCMMYOGJVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyethyl)-6-methylbenzaldehyd is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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properties

Product Name

2-(2-Methoxyethyl)-6-methylbenzaldehyd

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(2-methoxyethyl)-6-methylbenzaldehyde

InChI

InChI=1S/C11H14O2/c1-9-4-3-5-10(6-7-13-2)11(9)8-12/h3-5,8H,6-7H2,1-2H3

InChI Key

MBSHCMMYOGJVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCOC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-(2-bromo-3-methylphenyl)ethyl methylether (1.5 g, 6.5 mmol) in anhydrous tetrahydrofuran (10 ml) was added magnesium (turnings) (0.16 g, 6.6 mmol). The mixture was refluxed in a nitrogen atmosphere until the reaction started and then stirred without heating for 15 min. The mixture was stirred at 50° C. overnight. The mixture was cooled to room temperature and N,N-dimethylformamide (0.7 g) was added and the mixture was stirred for 30 min. A saturated ammonium chloride solution (10 ml) was added and the mixture was stirred for 1 h. at room temperature. Toluene (20 ml) was added and the organic layer was separated, dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel using methylene chloride as eluent to separate the lipophilic biproducts and methylene chloride/diethyl ether (7:3) as eluent to isolate (0.17 g, (15%) of the title compound as an oil.
Name
2-(2-bromo-3-methylphenyl)ethyl methylether
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
15%

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